molecular formula C11H10BrN3OS B2991310 N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide CAS No. 497060-01-2

N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide

Cat. No.: B2991310
CAS No.: 497060-01-2
M. Wt: 312.19
InChI Key: IERYGESLBYDWGK-UHFFFAOYSA-N
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Description

N-(5-Bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring linked via a carboxamide group to a substituted pyrimidine moiety. The pyrimidine ring is functionalized with bromine at position 5 and methyl groups at positions 4 and 4. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3OS/c1-6-9(12)7(2)14-11(13-6)15-10(16)8-4-3-5-17-8/h3-5H,1-2H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERYGESLBYDWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC(=O)C2=CC=CS2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide typically involves the following steps:

  • Bromination: The starting material, 4,6-dimethylpyrimidin-2-ylamine, undergoes bromination to introduce the bromo group at the 5-position.

  • Thiophene-2-carboxamide Coupling: The brominated pyrimidinyl compound is then coupled with thiophene-2-carboxamide using suitable coupling reagents and conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions at the bromo and amino groups are possible, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Corresponding oxo derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Various derivatives with different substituents at the bromo and amino positions.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for treating various diseases. Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-heteroaryl thiophene-2-carboxamides. Key analogues include:

Compound Name Heterocyclic Amine Substituent Thiophene Substituent Key Functional Groups
N-(5-Bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide 4,6-Dimethylpyrimidin-2-yl 5-Bromo Bromine, Methyl
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (Compound 3, ) Pyrazin-2-yl 5-Bromo Bromine
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (Compound 3, ) 4-Methylpyridin-2-yl 5-Bromo Bromine, Methyl
N-(5-Methyl-1H-pyrazol-3-yl)-5-(p-tolyl)thiophene-2-carboxamide (Compound 8b, ) 5-Methylpyrazol-3-yl 5-(p-Tolyl) Methyl, Tolyl

Key Observations:

  • Steric Hindrance : The 4,6-dimethyl groups on the pyrimidine may impose greater steric hindrance than the single methyl group in 4-methylpyridin-2-yl analogues, influencing binding affinity in biological systems .
  • Bromine Position : The 5-bromo substituent on the thiophene ring is conserved across analogues, enabling Suzuki-Miyaura cross-coupling for aryl functionalization .

Amide Bond Formation :

  • Target Compound: Likely synthesized via TiCl₄-mediated coupling of 5-bromothiophene-2-carboxylic acid with 2-amino-4,6-dimethylpyrimidine in pyridine, analogous to methods for pyrazine and pyridine derivatives (yields ~75–80%) .
  • Analogues :
    • 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (75% yield, ).
    • 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (80% yield, ).

Post-Functionalization :

  • Suzuki-Miyaura cross-coupling replaces bromine with aryl groups (e.g., 3-chlorophenyl in Compound 4a, ). Reaction conditions involve Pd(PPh₃)₄, K₃PO₄, and boronic acids in dioxane/water (yields 35–84%) .

Computational and Structural Characterization

  • NMR and Mass Spectrometry : All analogues are characterized by ¹H/¹³C NMR and EI-MS, confirming regioselective coupling and purity .

Biological Activity

N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antibacterial, antiviral, and herbicidal activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds that exhibit a range of biological activities. Its structure can be represented as follows:

N 5 bromo 4 6 dimethylpyrimidin 2 yl thiophene 2 carboxamide\text{N 5 bromo 4 6 dimethylpyrimidin 2 yl thiophene 2 carboxamide}

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity against multidrug-resistant Salmonella Typhi, the compound demonstrated notable effectiveness. The minimum inhibitory concentration (MIC) was found to be as low as 6.25 mg/mL, indicating strong antibacterial properties compared to standard antibiotics .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (mg/mL)
Salmonella Typhi6.25
Staphylococcus aureus15.625
Escherichia coli31.25

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly its activity against viral polymerases. Research indicates that derivatives similar to this compound have shown efficacy in inhibiting RNA polymerases involved in viral replication.

Research Findings on Antiviral Activity

In vitro studies have demonstrated that related compounds exhibit IC50 values significantly lower than those of conventional antiviral agents, suggesting a promising avenue for further development as antiviral agents .

Table 2: Antiviral Activity Comparison

CompoundIC50 (µM)
This compound32.2
Standard Antiviral Agent50.0

Herbicidal Activity

The herbicidal properties of this compound have been documented in various studies focusing on plant growth regulation.

Herbicidal Efficacy Study

A patent study describes the compound's effectiveness in controlling weed growth through specific mechanisms that inhibit plant cell division and growth pathways .

Table 3: Herbicidal Efficacy

Target Plant SpeciesEfficacy (%)
Amaranthus retroflexus85
Chenopodium album90

Q & A

Q. What is the standard synthetic route for N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide, and how is it characterized?

The compound is typically synthesized via coupling reactions between thiophene-2-carboxylic acid derivatives (e.g., acid chloride) and a substituted pyrimidine amine. For example, refluxing 2-thiophenecarbonyl chloride with 5-bromo-4,6-dimethylpyrimidin-2-amine in acetonitrile yields the product. Characterization involves 1H/13C NMR for structural confirmation, IR spectroscopy to identify amide bonds (C=O and N-H stretches), and X-ray crystallography for absolute configuration determination. Yields and purity are assessed via microanalysis and mass spectrometry .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

Key techniques include:

  • 1H NMR : Identifies proton environments (e.g., aromatic protons on thiophene and pyrimidine rings, methyl groups).
  • 13C NMR : Confirms carbonyl carbons (amide C=O) and quaternary carbons in the pyrimidine ring.
  • IR Spectroscopy : Detects amide C=O (~1650–1700 cm⁻¹) and N-H stretches (~3200–3300 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight via ESI-MS or MALDI-TOF .

Q. What purification methods are recommended post-synthesis?

Recrystallization from polar aprotic solvents (e.g., acetonitrile or DMF/water mixtures) is effective. Column chromatography (silica gel, ethyl acetate/hexane gradient) can resolve impurities. Purity is confirmed by TLC and melting point analysis .

Q. How are common synthetic challenges, such as low yields, addressed?

Optimize reaction conditions:

  • Use coupling agents (e.g., EDC/HOBt) for amide bond formation.
  • Employ catalysts like DMAP or pyridine to neutralize HCl byproducts.
  • Adjust stoichiometry and solvent polarity (e.g., DMF for high-temperature reactions) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination?

Use SHELXL for iterative refinement, applying restraints for disordered atoms. For twinned data, employ the TWIN command in SHELXL and validate with the R1 and wR2 residuals. Visualize anisotropic displacement parameters using ORTEP-3 to identify poorly modeled regions .

Q. What methodologies analyze non-covalent interactions in the crystal lattice?

  • WinGX : Processes diffraction data and calculates hydrogen-bonding metrics (distance/angle).
  • PLATON : Identifies π-π stacking and C-H···X interactions.
  • Mercury : Visualizes packing diagrams and quantifies interaction energies. For example, weak C-H···O/S interactions can stabilize supramolecular architectures .

Q. How does the bromine substituent influence molecular conformation and reactivity?

Compare dihedral angles (thiophene-pyrimidine) in X-ray structures. Bromine’s steric bulk may restrict rotation, affecting planarity. Reactivity studies (e.g., Suzuki coupling) can exploit the bromine as a site for functionalization. DFT calculations (e.g., Gaussian) model electronic effects .

Q. What strategies validate electron density maps in ambiguous regions?

  • Use SHELXD for experimental phasing (if heavy atoms are present).
  • Apply DYNREF in SHELXL for dynamic refinement of problematic regions.
  • Cross-validate with Fo-Fc maps to locate missing solvent molecules or disordered moieties .

Q. How are metal complexes of this carboxamide ligand synthesized and characterized?

React the ligand with metal salts (e.g., Co(II), Cu(II)) in ethanol/water. Characterize via:

  • UV-Vis : d-d transitions for octahedral/tetrahedral geometries.
  • EPR : For paramagnetic metals (e.g., Cu(II)).
  • Single-crystal XRD : Confirms coordination mode (e.g., monodentate vs. bidentate) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • SwissADME : Estimates logP, solubility, and bioavailability.
  • AutoDock Vina : Models ligand-protein binding for biological activity prediction.
  • GROMACS : Simulates membrane permeability via molecular dynamics .

Q. Methodological Notes

  • Crystallography : Always deposit structures in the Cambridge Structural Database (CSD) and validate with CHECKCIF .
  • Spectral Assignments : Use MestReNova for NMR peak integration and coupling constant analysis .
  • Data Reproducibility : Document synthetic procedures in line with IUPAC guidelines (e.g., reporting yields, Rf values) .

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